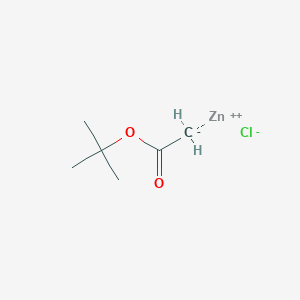

2-(tert-Butoxy)-2-oxoethylzinc chloride

Description

Evolution and Significance of Functionalized Organozinc Reagents

The evolution of organozinc chemistry has been marked by a shift from simple alkyl and aryl zinc compounds to highly functionalized reagents. A significant breakthrough in this area was the discovery that organozinc reagents can tolerate a wide variety of sensitive functional groups, such as esters, ketones, nitriles, and amides. researchgate.netorganic-chemistry.org This chemoselectivity allows for the construction of complex, polyfunctional molecules without the need for extensive protecting group strategies. organicreactions.org

The significance of functionalized organozinc reagents lies in their versatility in carbon-carbon bond formation. They are particularly prominent in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, which utilizes a palladium catalyst. thieme-connect.com The relatively covalent nature of the carbon-zinc bond contributes to their functional group tolerance, as they are generally inert to moderately polar electrophiles in the absence of a catalyst. organicreactions.org The presence of empty p-orbitals on the zinc atom facilitates transmetalation with transition metal complexes, which is a key step in many catalytic cycles. organicreactions.org

Methods for the preparation of functionalized organozinc reagents have also evolved, with the direct insertion of zinc metal into organic halides in the presence of activating agents like lithium chloride being a widely used and efficient method. organic-chemistry.orgnih.gov This has made a broad range of these valuable reagents readily accessible for synthetic applications. organic-chemistry.org

Strategic Position of 2-(tert-Butoxy)-2-oxoethylzinc Chloride within Organozinc Chemistry

Within the diverse family of organozinc reagents, this compound holds a strategic position, primarily as a robust and versatile Reformatsky-type reagent. wikipedia.orgthermofisher.com The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgthermofisher.com this compound is essentially a pre-formed Reformatsky reagent, offering advantages in terms of reactivity and handling. wikipedia.org

This compound is widely utilized in organic synthesis to introduce the 2-tert-butoxy-2-oxoethyl moiety into molecules through various coupling reactions. The tert-butoxycarbonyl group serves as a protected form of a carboxylic acid, which can be deprotected under acidic conditions. This makes this compound a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.

Its moderate reactivity, a characteristic of organozinc reagents, allows for high selectivity in its reactions. The steric hindrance provided by the tert-butyl group can also influence the stereochemical outcome of reactions, a desirable feature in asymmetric synthesis.

Below is a comparative overview of this compound with other common organozinc reagents:

| Property | This compound | Ethylzinc Chloride | Benzylzinc Chloride |

| Molecular Formula | C₆H₁₁ClO₂Zn | C₂H₅ClZn | C₇H₇ClZn |

| Functional Group | tert-Butoxycarbonylmethyl | Ethyl | Benzyl |

| Primary Application | Introduction of a protected carboxylic acid moiety (Reformatsky-type reactions) | Alkylation | Benzylation |

| Reactivity | Moderate | High | Moderate |

| Key Feature | Tolerates a wide range of functional groups | Simple alkylating agent | Introduces a benzyl group |

This table provides a simplified comparison of general properties and applications.

The strategic importance of this compound is further highlighted by its commercial availability as a solution, typically in tetrahydrofuran (B95107) (THF) or diethyl ether, which facilitates its use in a variety of synthetic protocols. synthonix.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11ClO2Zn |

|---|---|

Molecular Weight |

216.0 g/mol |

IUPAC Name |

zinc;tert-butyl acetate;chloride |

InChI |

InChI=1S/C6H11O2.ClH.Zn/c1-5(7)8-6(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

MWRBWPQBGGARAY-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)[CH2-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butoxy 2 Oxoethylzinc Chloride

Direct Insertion and Reaction Conditions

The most fundamental method for preparing 2-(tert-butoxy)-2-oxoethylzinc chloride is through the direct insertion of zinc metal into the carbon-halogen bond of an α-halo ester. byjus.comlibretexts.org This process, a cornerstone of the Reformatsky reaction, results in the formation of an organozinc halide, often referred to as a Reformatsky enolate. libretexts.orgnumberanalytics.comwikipedia.org

The primary precursor for synthesizing this compound is an α-halo ester, specifically tert-butyl chloroacetate (B1199739) or tert-butyl bromoacetate (B1195939). google.comsigmaaldrich.com The reaction involves the oxidative addition of zinc into the carbon-halogen bond of this precursor. byjus.comlibretexts.org

The choice and activation of the zinc source are critical for the success of the reaction. While various forms of zinc can be used, their reactivity differs significantly.

| Precursor Compound | Zinc Source | Activation Method |

| tert-Butyl chloroacetate | Zinc dust | Often used directly or can be activated. |

| tert-Butyl bromoacetate | Zinc powder (freshly prepared) | Mechanical or chemical activation improves yields. byjus.com |

| Copper-zinc couple | A bimetallic system that enhances reactivity. byjus.com | |

| Acid-washed zinc | Treatment with acid to remove oxide layers. byjus.com | |

| Rieke Zinc | Highly reactive zinc prepared by the reduction of a zinc salt. |

Yields in the Reformatsky reaction have been found to improve when using freshly prepared zinc powder, a heated column of zinc dust, or a copper-zinc couple. byjus.com

The synthesis of organozinc reagents like this compound is highly sensitive to the reaction environment. Due to their pyrophoric nature and instability towards protic solvents, stringent control of the atmosphere and careful selection of solvents are necessary. wikipedia.org

Atmospheric Control: The reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon. google.com This prevents the highly reactive organozinc compound from degrading through contact with atmospheric oxygen or moisture. wikipedia.org

Solvent Selection: Polar aprotic solvents are required to facilitate the reaction and stabilize the resulting organozinc reagent. numberanalytics.com The compound is commercially available as a solution in these types of solvents. sigmaaldrich.comsynthonix.com

| Solvent | Rationale for Use |

| Tetrahydrofuran (B95107) (THF) | Preferred for its ability to dissolve a wide range of organometallic compounds and stabilize the reagent. byjus.comgoogle.comgoogle.com |

| Diethyl ether | A common solvent for this reaction, though THF is often favored. byjus.comgoogle.com |

| Dimethoxyethane (DME) | Can be used to improve yields in certain cases. byjus.com |

| Benzene or Benzene/Ether Mixture | Historically used, but less common now due to toxicity. byjus.com |

Modified and Advanced Synthetic Routes

Beyond direct insertion, several modified and advanced routes have been developed to synthesize organozinc reagents, offering improved conditions, yields, and functional group tolerance.

Transmetallation: This methodology involves the reaction of a zinc halide, such as zinc chloride (ZnCl₂), with a more reactive organometallic compound, like an organolithium or Grignard reagent. google.comgoogle.com This approach can offer a cleaner reaction profile and avoids the use of metallic zinc. The reaction is typically performed in an ether-based solvent like THF or diethyl ether at controlled temperatures, which can range from -30°C to ambient temperature. google.comgoogle.com

Use of Activating Agents: The efficiency of direct zinc insertion can be significantly enhanced by using activating agents.

Trimethylsilyl Chloride (TMSCl): This agent can improve yields and appears to act through a distinct etching mechanism on the zinc surface. byjus.comnih.gov

Catalytic Approaches: While the traditional Reformatsky reaction uses stoichiometric amounts of zinc, catalytic methods have been developed. These can involve the use of other metals or bimetallic systems to facilitate the reaction. For instance, copper-catalyzed Reformatsky reactions have been shown to be effective. organic-chemistry.org Similarly, low-valent iron, prepared in situ from the reduction of iron(III) salts with magnesium, can also mediate the reaction. organic-chemistry.org

| Synthetic Route | Key Features |

| Direct Insertion | Reaction of an α-halo ester with metallic zinc. byjus.com |

| Transmetallation | Reaction of an organolithium or Grignard reagent with a zinc halide salt. google.com |

| LiCl Activation | Accelerates the solubilization of the organozinc intermediate. nih.gov |

| Copper/Iron Catalysis | Uses other metals to mediate the reaction, often prepared in situ. organic-chemistry.org |

Industrial Production Considerations

On an industrial scale, the synthesis of this compound follows similar chemical principles but with a strong emphasis on process optimization for yield, purity, and safety. Key considerations include:

Reaction Parameters: Temperature, reaction time, and pressure are tightly controlled to maximize product formation and minimize side reactions. Reaction times can range from 0.5 to 100 hours, with temperatures between -30°C and 150°C, often utilizing the reflux temperature of the chosen solvent. google.comgoogle.com

Reactor Technology: For large-scale production, continuous flow reactors may be employed to improve heat transfer, control reaction parameters more precisely, and enhance safety and efficiency compared to batch processing.

Work-up and Purification: The isolation of the product requires careful handling due to its air and moisture sensitivity. The process is designed to efficiently separate the organozinc compound from byproducts and unreacted starting materials.

Reactivity and Reaction Pathways of 2 Tert Butoxy 2 Oxoethylzinc Chloride

Fundamental Reactivity Modes: Nucleophilic Substitution and Coupling

The primary mode of reactivity for 2-(tert-Butoxy)-2-oxoethylzinc chloride is dictated by its nature as a zinc enolate. This structure imparts nucleophilic character on the α-carbon, enabling it to participate in a variety of chemical transformations. Unlike more reactive organometallic compounds such as Grignard or organolithium reagents, organozinc reagents like this compound exhibit greater functional group tolerance due to their reduced basicity and nucleophilicity. pearson.comnumberanalytics.com This moderation in reactivity prevents undesirable side reactions, such as nucleophilic addition to the ester group of the reagent itself or other sensitive functionalities present in the reaction partners. pearson.com

The classical application of this reagent is the Reformatsky reaction, where it adds to aldehydes and ketones to form β-hydroxy esters after an acidic workup. numberanalytics.comjk-sci.com The mechanism involves the formation of a zinc enolate that coordinates to the carbonyl oxygen of the electrophile, proceeding through a six-membered chair-like transition state to form a new carbon-carbon bond. jk-sci.com Beyond these characteristic addition reactions, the reagent is also capable of participating in nucleophilic substitution reactions with suitable electrophiles. tandfonline.com The reactive zinc-carbon bond allows the compound to target electrophilic centers, facilitating the transfer of the 2-tert-butoxy-2-oxoethyl group.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound

The synthetic utility of this compound is significantly expanded through its participation in transition metal-catalyzed cross-coupling reactions. These processes enable the formation of carbon-carbon bonds between the organozinc nucleophile and various organic electrophiles, which is a cornerstone of modern organic synthesis.

Palladium catalysis is the most prominent platform for leveraging the reactivity of this compound in cross-coupling chemistry. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (R-X) to form a palladium(II) intermediate. nobelprize.org

Transmetallation: The organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. nobelprize.org

This catalytic cycle is the foundation for several powerful bond-forming strategies involving this compound.

The Negishi coupling, which pairs an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst, is a flagship application for this compound. nobelprize.org This reaction is highly valued for its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide array of functional groups, including esters, ketones, and nitriles. nobelprize.orgpitt.edunih.govorganic-chemistry.org The use of organozinc compounds like this compound was a significant breakthrough, offering superior yields and selectivity compared to earlier methods that relied on more reactive organometallics. nobelprize.org

The reaction facilitates the coupling of the tert-butyl acetate (B1210297) moiety to sp²-hybridized carbons of aryl, heteroaryl, and vinyl halides or triflates. The choice of palladium catalyst and supporting ligands is crucial for achieving high efficiency, particularly with challenging substrates such as sterically hindered aryl halides or less reactive aryl chlorides. nih.govorganic-chemistry.org

Table 1: Examples of Negishi Coupling with Organozinc Reagents This table illustrates the general scope of the Negishi reaction, which is applicable to reagents like this compound.

| Organozinc Reagent | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isopropylzinc bromide | 2-Bromobenzonitrile | Pd(OAc)₂, CPhos | 2-Isopropylbenzonitrile | 95% | nih.govorganic-chemistry.org |

| Cyclohexylzinc bromide | 4-Chloroacetophenone | Pd(OAc)₂, CPhos | 4-Cyclohexylacetophenone | 96% | nih.govorganic-chemistry.org |

| s-Butylzinc bromide | 2-Bromoanisole | Pd(OAc)₂, CPhos | 1-(sec-Butyl)-2-methoxybenzene | 94% | nih.govorganic-chemistry.org |

A significant advancement in ester chemistry is the direct α-arylation via palladium catalysis, and zinc enolates derived from reagents like this compound are pivotal in this transformation. berkeley.edu This method provides a powerful route to synthesize α-aryl esters, which are common structural motifs in pharmaceuticals and other biologically active molecules.

The use of zinc enolates (Reformatsky reagents) dramatically expands the scope of ester arylation compared to reactions using alkali metal enolates. berkeley.edu Zinc enolates are compatible with a broader range of functional groups on the aryl bromide coupling partner, including nitro, keto, and even enolizable protons, which would be problematic with more basic enolates. berkeley.edu The reactions can be conducted with catalysts bearing hindered phosphine (B1218219) ligands like Q-phos or highly reactive palladium(I) complexes. berkeley.edu This methodology has also been successfully extended to the use of more abundant but less reactive chloroarenes. organic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters with Aryl Halides

| Ester/Enolate Source | Aryl Halide | Catalyst/Ligand | Yield | Reference |

|---|---|---|---|---|

| tert-Butyl bromoacetate (B1195939) + Zn | 4-Bromobenzonitrile | {[P(t-Bu)₃]PdBr}₂ | 86% | berkeley.edu |

| tert-Butyl bromoacetate + Zn | 3-Bromoacetophenone | {[P(t-Bu)₃]PdBr}₂ | 92% | berkeley.edu |

| tert-Butyl acetate (Reformatsky Reagent) | 4-Chlorobenzonitrile | Pd(dba)₂ / Q-phos | 93% | organic-chemistry.orgnih.gov |

| tert-Butyl acetate (Reformatsky Reagent) | Chlorobenzene | Pd(dba)₂ / Q-phos | 80% | organic-chemistry.orgnih.gov |

The versatility of palladium catalysis with organozinc reagents extends to reactions with thiol esters. This transformation provides a novel and efficient method for ketone synthesis under mild conditions. In this reaction, a thiol ester couples with an organozinc reagent, such as this compound, to form a ketone. elsevierpure.com

A key advantage of this protocol is its excellent functional group compatibility. The reaction conditions tolerate the presence of esters, ketones, aromatic halides, and aldehydes elsewhere in the molecules. elsevierpure.com This allows for the synthesis of complex polyfunctional molecules without the need for extensive use of protecting groups. Furthermore, the reaction has been applied to the synthesis of α-amino ketones from the corresponding α-amino thiol esters without causing racemization, highlighting the mildness of the conditions. elsevierpure.com

The fundamental principles of palladium-catalyzed cross-coupling with this compound are applicable to a broader range of transformations beyond those detailed above. The specific outcome of a reaction is often dictated by the choice of palladium precursor, the ancillary ligands, and the reaction conditions. For instance, the development of specialized biarylphosphine ligands has been crucial in overcoming challenges like β-hydride elimination, thereby enabling the efficient coupling of secondary alkylzinc reagents. nih.govorganic-chemistry.org While not a primary application, the underlying reactivity of the organozinc reagent makes it a potential partner in other palladium-mediated processes where a soft, stabilized carbon nucleophile is required. The continuous development of new ligands and catalytic systems is expected to further broaden the scope of reactions accessible with this versatile reagent.

Nickel-Catalyzed Reactions

The utility of this compound extends to transition metal-catalyzed cross-coupling reactions, with nickel-based systems offering an economical and effective alternative to palladium. acs.org These reactions primarily follow the Negishi cross-coupling mechanism, enabling the formation of carbon-carbon bonds between the zinc reagent and various organic halides. researchgate.netnih.gov Nickel catalysts are particularly effective in activating a range of substrates, including those that may be challenging for other catalytic systems. researchgate.net

In these processes, this compound serves as the nucleophilic partner, transferring the tert-butyl acetate moiety to an electrophilic substrate, typically an aryl or vinyl halide. The reactions are generally promoted by a nickel(II) precatalyst, such as nickel(II) acetylacetonate (B107027) (Ni(acac)₂), often in the presence of a phosphine ligand. acs.org The choice of ligand can be crucial for achieving high yields and selectivity. While a broad range of functionalized arylzinc compounds can be used, the scope for nickel-catalyzed reactions may sometimes be narrower compared to palladium-catalyzed systems. acs.org Nevertheless, for specific applications, nickel catalysis provides a robust method for synthesizing functionalized aryl- and vinyl-acetic acid esters.

Research has demonstrated the successful coupling of various organozinc reagents with unsaturated halides using nickel catalysts. acs.org For instance, benzylic zinc chlorides have been effectively coupled with aryl bromides using a catalyst system of Ni(acac)₂ and triphenylphosphine (B44618) (PPh₃) at elevated temperatures. acs.org This highlights the capability of nickel systems to facilitate C(sp³)-C(sp²) bond formation, a class of reaction directly applicable to this compound.

| Organozinc Reagent | Electrophile | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Benzylic Zinc Chlorides | Aryl Bromides | Ni(acac)₂ / PPh₃ | Functionalized Diarylmethanes | acs.org |

| Aryl Zinc Halides | Unsaturated Aryl Halides | Ni(acac)₂ / Ligand | Biaryl Compounds | acs.org |

| BpinCH₂ZnI | Alkyl Halides (Primary, Secondary, Tertiary) | Nickel / Ligand | Organoboron Products | researchgate.netacs.org |

Cobalt and Iron-Catalyzed Processes

In the quest for more sustainable and cost-effective synthetic methods, catalysts based on first-row transition metals like cobalt and iron have gained significant attention. nih.govprinceton.edu These earth-abundant metals can catalyze a variety of cross-coupling reactions involving organozinc reagents, including this compound. researchgate.netthieme-connect.com Iron and cobalt catalysts are effective in promoting both C-C and C-N bond formation. researchgate.netthieme-connect.com

Iron-catalyzed cross-coupling reactions of organozinc reagents with organic electrophiles proceed efficiently and tolerate a wide array of functional groups. organic-chemistry.org For example, iron(III) chloride (FeCl₃) has been used to catalyze the coupling of arylzinc reagents with alkyl sulfonates. organic-chemistry.org A key feature of these reactions is their ability to proceed under mild conditions, providing a valuable alternative to traditional palladium or nickel catalysis. thieme-connect.com The mechanism is thought to involve radical intermediates, distinguishing it from the purely polar mechanisms of many other cross-coupling reactions. thieme-connect.com

Cobalt catalysts have also been employed for cross-coupling and amination reactions with organozinc compounds. researchgate.netthieme-connect.com Furthermore, an efficient cobalt(I)-catalyzed Reformatsky-type reaction has been developed. researchgate.net By reducing a cobalt(II) chloride/dppe system with zinc metal in the presence of an α-chloro ester and a carbonyl compound, β-hydroxy esters can be obtained in good to excellent yields at room temperature. researchgate.net This demonstrates the potential of cobalt to catalyze nucleophilic addition reactions of zinc enolates like this compound.

| Catalyst | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Iron(III) salts (e.g., FeCl₃) | Cross-Coupling | Arylzinc reagents + Alkyl sulfonates | Aryl-Alkyl Compounds | organic-chemistry.org |

| Iron(III) chloride (FeCl₃) | Amination | Aryl/Alkylzinc halides + Organic azides | Secondary Amines | researchgate.net |

| Cobalt(II) chloride / dppe / ZnI₂ | Reformatsky-type Reaction | α-Chloro esters + Carbonyl compounds | β-Hydroxy Esters | researchgate.net |

| Cobalt catalysts | Amination | Organozinc compounds + O-benzoylhydroxylamines | Amines | researchgate.netthieme-connect.com |

Nucleophilic Addition Reactions of this compound

The zinc enolate structure of this compound makes it a potent carbon-centered nucleophile, capable of participating in a variety of addition reactions to electrophilic carbon atoms.

Additions to Carbonyl Electrophiles

The classic application of this compound is in the Reformatsky reaction, which involves the nucleophilic addition of the zinc enolate to the carbonyl carbon of aldehydes and ketones. wikipedia.org This reaction is a reliable method for forming a new carbon-carbon bond and synthesizing β-hydroxy esters. researchgate.net The zinc atom of the reagent coordinates to the carbonyl oxygen, facilitating the attack of the enolate carbon onto the electrophilic carbonyl carbon through a six-membered chair-like transition state. wikipedia.org Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. wikipedia.org

The reaction is highly versatile and compatible with a wide range of functional groups, as Reformatsky enolates are generally less basic and reactive than their lithium or magnesium counterparts (Grignard reagents), which prevents side reactions like self-condensation or addition to the ester group. wikipedia.org

| Carbonyl Electrophile | Product Structure | Product Class | Reference |

|---|---|---|---|

| Aldehyde (R-CHO) | R-CH(OH)-CH₂-COO-tBu | β-Hydroxy Ester | researchgate.netwikipedia.org |

| Ketone (R-CO-R') | RR'C(OH)-CH₂-COO-tBu | β-Hydroxy Ester | researchgate.netwikipedia.org |

Conjugate Additions to Unsaturated Carbonyl Systems

Beyond direct addition to carbonyls, this compound can also act as a nucleophile in conjugate addition reactions, commonly known as the Michael reaction. wikipedia.orglibretexts.org In this pathway, the zinc enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an enone or enoate. libretexts.org This 1,4-addition is driven by the formation of a more stable, new carbon-carbon single bond at the expense of a carbon-carbon pi bond. masterorganicchemistry.com

The mechanism involves the attack of the enolate on the electrophilic β-carbon, which leads to the formation of a new, resonance-stabilized enolate intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation during workup yields the 1,5-dicarbonyl product. masterorganicchemistry.com The Michael reaction is a powerful tool for carbon-carbon bond formation and is particularly effective with stabilized enolates like that derived from this compound. libretexts.orgchemistrysteps.com

| Michael Acceptor | General Product Structure | Product Class | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone (R-CO-CH=CH-R') | R-CO-CH₂-CH(R')-CH₂-COO-tBu | δ-Keto Ester (1,5-Dicarbonyl) | libretexts.orglibretexts.org |

| α,β-Unsaturated Ester (R-OOC-CH=CH-R') | R-OOC-CH₂-CH(R')-CH₂-COO-tBu | Diester | libretexts.org |

| α,β-Unsaturated Nitrile (NC-CH=CH-R') | NC-CH₂-CH(R')-CH₂-COO-tBu | Cyano Ester | libretexts.org |

Reactions with Imines and Nitroso-arenes

The nucleophilicity of this compound allows it to add to carbon-nitrogen double bonds, particularly those in imines. This process, known as the aza-Reformatsky reaction, is a direct analogue of the classic Reformatsky reaction and serves as a key method for the synthesis of β-amino esters. google.comgoogle.com These products are valuable intermediates in organic synthesis, notably as precursors for β-lactams, which form the core structure of many important antibiotics.

In a typical aza-Reformatsky reaction, this compound adds to an imine, which can be pre-formed or generated in situ from an aldehyde and an amine. google.comgoogleapis.com The reaction yields a β-amino ester, which can then be isolated or further manipulated. googleapis.com For example, after the addition, the tert-butyl ester protecting group can be removed with strong acid to give the free carboxylic acid, which can then be coupled with other molecules. google.com While reactions with imines are well-documented, additions to nitroso-arenes using this specific zinc reagent are less commonly reported in the literature.

| Electrophile | General Product Structure | Product Class | Reference |

|---|---|---|---|

| Imine (R-CH=N-R') | R'-NH-CH(R)-CH₂-COO-tBu | β-Amino Ester | google.comgoogle.com |

Carboxylation Reactions Involving Carbon Dioxide

The reaction of organometallic reagents with carbon dioxide (CO₂) is a fundamental method for forming carboxylic acids. As a carbon-centered nucleophile, the zinc enolate of this compound can, in principle, react with the electrophilic carbon of CO₂. This carboxylation reaction would involve the nucleophilic attack of the enolate onto CO₂, leading to the formation of a zinc carboxylate intermediate. Subsequent acidic workup would then furnish the corresponding carboxylic acid.

The expected product from the carboxylation of this compound is tert-butyl hydrogen malonate, a malonic acid half-ester. These compounds are valuable building blocks in organic synthesis, often used in the preparation of more complex molecules, including other malonic esters and derivatives. While the carboxylation of Grignard reagents and organolithium compounds is a very common transformation, specific, high-yielding examples for the direct carboxylation of this compound are not extensively detailed in readily available literature, though the pathway is mechanistically plausible based on the established reactivity of organozinc compounds.

Advanced Applications in Complex Molecule Synthesis and Functional Material Development

Utilization in Pharmaceutical Intermediate Synthesis

The introduction of an acetic acid ester moiety is a common strategy in the synthesis of pharmaceutical agents and their intermediates. 2-(tert-Butoxy)-2-oxoethylzinc chloride is an effective reagent for this purpose, primarily through two key reaction types: the Reformatsky reaction and the Negishi cross-coupling reaction. wikipedia.orgorganic-chemistry.org

In the context of the Reformatsky reaction, the reagent adds to aldehydes and ketones to form β-hydroxy esters. organic-chemistry.orgiitk.ac.in These products are valuable precursors for a variety of biologically active molecules, including statins and antibiotics, where the 1,3-hydroxy acid structural motif is crucial for activity. The tert-butyl ester group provides a steric shield that prevents self-condensation and can be selectively removed under acidic conditions in later synthetic stages without affecting other sensitive functional groups.

Furthermore, in Negishi cross-coupling reactions, this compound is coupled with aryl, vinyl, or heteroaryl halides and triflates. rsc.orgpitt.edu This palladium-catalyzed process allows for the direct attachment of the tert-butoxycarbonylmethyl group to diverse aromatic and heterocyclic cores, which are ubiquitous scaffolds in medicinal chemistry. For instance, the reaction of this organozinc reagent with a halogenated pyrimidine (B1678525) can yield intermediates for compounds like 2-amino-5-pyrimidineacetic acid derivatives, which are precursors for various kinase inhibitors and other therapeutic agents. chemicalbook.com

Regioselective and Chemoselective Functionalization of Organic Substrates

A significant advantage of organozinc reagents like this compound is their high degree of functional group tolerance, which leads to excellent chemoselectivity. Unlike more reactive organometallic compounds such as Grignard or organolithium reagents, organozinc halides are generally unreactive towards esters, amides, nitriles, and other common functional groups. This allows for the precise modification of a molecule at a specific site without the need for extensive protecting group strategies. organic-chemistry.org

The primary application demonstrating this chemoselectivity is the Negishi cross-coupling. nih.gov In a molecule containing multiple electrophilic sites, such as an aryl halide and an ester, the palladium catalyst will selectively facilitate the reaction at the carbon-halogen bond, leaving the ester untouched. This selective reactivity is fundamental to building complex molecules efficiently.

Regioselectivity is typically dictated by the substrate. In cross-coupling reactions, the functionalization occurs specifically at the position of the halide or triflate on the aromatic or heterocyclic ring. This provides a reliable method for elaborating complex scaffolds where precise substitution patterns are required for biological activity.

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and agrochemicals. The functionalization of these rings with carbon-based substituents is a central challenge in synthetic chemistry. This compound is extensively used in the palladium-catalyzed Negishi cross-coupling to introduce the acetic acid ester side chain onto various heteroaryl halides. rsc.orgnih.gov

This methodology allows for the synthesis of functionalized pyridines, pyrimidines, indoles, quinolines, and other nitrogen-, sulfur-, or oxygen-containing heterocycles. The reaction proceeds under mild conditions and is tolerant of the sensitive electronic nature of many heterocyclic systems. The resulting heteroaryl acetic acid derivatives are key intermediates for a range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents.

The table below illustrates the application of this compound in the functionalization of various heterocyclic cores via Negishi coupling.

| Heterocyclic Core | Halide Position | Product Type | Potential Application |

| Pyridine | 2-chloro, 3-bromo, 4-iodo | Pyridylacetic acid ester | CNS agents, antivirals |

| Pyrimidine | 2-chloro, 5-bromo | Pyrimidinylacetic acid ester | Anticancer agents, kinase inhibitors |

| Thiophene | 2-bromo, 3-bromo | Thienylacetic acid ester | Anti-inflammatory drugs |

| Indole | 3-iodo, 5-bromo | Indolylacetic acid ester | Plant growth regulators, pharmaceuticals |

| Quinoline | 2-chloro, 4-chloro | Quinolylacetic acid ester | Antimalarial drugs, antiseptics |

Role in Stereoselective Transformations

The control of stereochemistry is paramount in the synthesis of chiral drugs and complex natural products. Organozinc reagents are key players in several types of stereoselective reactions.

Diastereoselective Reformatsky Reactions: When this compound reacts with a chiral aldehyde or ketone, the addition can proceed with high diastereoselectivity. The stereochemical outcome is often rationalized using the Zimmerman-Traxler model, which invokes a six-membered, chair-like transition state. The facial selectivity of the reaction is determined by the steric and electronic properties of the substituents on the chiral electrophile, leading to the preferential formation of one diastereomer. beilstein-journals.org This approach is widely used in natural product synthesis.

Enantioselective Additions: To achieve enantioselectivity in reactions with prochiral aldehydes or ketones, a chiral catalyst is required. Chiral amino alcohols, diols, or other ligands can coordinate to the zinc atom of the Reformatsky reagent. iupac.orgmdpi.commdpi.com This chiral environment biases the approach of the electrophile, directing the nucleophilic attack to one of the two enantiotopic faces of the carbonyl group, resulting in a significant enantiomeric excess of one alcohol stereoisomer. researchgate.net While the principle is well-established for dialkylzinc additions, it is conceptually applicable to Reformatsky-type reagents.

Integration into Automated and Flow Synthesis Protocols

Modern chemical manufacturing increasingly relies on continuous flow and automated synthesis platforms to improve safety, efficiency, and scalability. Organozinc reagents are well-suited for integration into these systems. researchgate.netvapourtec.com The generation of this compound can be performed in a continuous manner by flowing a solution of tert-butyl bromoacetate (B1195939) over a packed bed of activated zinc metal. vapourtec.comacs.org

This in situ generation is highly advantageous as it avoids the isolation and storage of the often sensitive organometallic reagent. The freshly prepared organozinc solution can be directly "telescoped" into a second reactor module where it is mixed with a substrate and catalyst to perform a subsequent reaction, such as a Negishi coupling. acs.orgresearchgate.net

Key benefits of using this reagent in flow systems include:

Enhanced Safety: Small reaction volumes minimize the risks associated with exothermic reactions or the handling of reactive intermediates.

Precise Control: Flow reactors allow for exact control over reaction parameters like temperature, pressure, and residence time, leading to higher reproducibility and yields.

Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactor lines, a process known as numbering-up.

Automation: The entire sequence, from reagent formation to product purification, can be automated, enabling high-throughput synthesis and optimization.

Applications in Biomolecule Modification and Scaffold Development

The functional group tolerance and selective reactivity of this compound make it a valuable tool for the synthesis of complex scaffolds and the modification of biomolecules. A key transformation in this area is the aza-Reformatsky reaction, where the reagent adds to imines to produce β-amino esters. beilstein-journals.org

β-amino acids and their ester derivatives are fundamental building blocks of β-peptides, peptidomimetics, and various natural products. The ability to synthesize these structures provides access to novel peptide scaffolds with unique folding properties and enhanced resistance to enzymatic degradation compared to natural α-peptides. nih.gov

Furthermore, the tert-butyl ester serves as a protected carboxylic acid. After coupling the reagent to a core scaffold, the tert-butyl group can be selectively cleaved under acidic conditions to unmask a carboxylic acid. This acid can then be activated and used for amide bond formation with the amino groups of amino acids or peptides, providing a method for conjugating small molecules to biological macromolecules. medchemexpress.comrsc.org This strategy is employed in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

Future Research Directions for 2 Tert Butoxy 2 Oxoethylzinc Chloride Chemistry

Development of Novel Catalytic Systems

The performance of reactions involving 2-(tert-butoxy)-2-oxoethylzinc chloride is intrinsically linked to the metallic species used. While zinc is the traditional and most common metal, research into alternative and supplementary catalytic systems is a promising frontier. The goal is to improve reaction rates, yields, and stereoselectivity. numberanalytics.comwikipedia.org

Future research will likely focus on the following areas:

Alternative Metals and Bimetallic Systems: The use of metals other than zinc, such as indium, samarium, or chromium, has shown promise in similar Reformatsky-type reactions. wikipedia.orgnih.gov Investigating these metals for the generation and reaction of the tert-butoxycarbonylmethyl moiety could lead to new reactivity profiles. Bimetallic systems, where a secondary metal salt acts as a catalyst or co-catalyst, may also offer enhanced performance. For instance, copper-catalyzed Reformatsky reactions have been shown to be efficient for ketones and aldehydes. organic-chemistry.org

Chiral Ligands for Asymmetric Synthesis: A significant area of development is the use of chiral ligands to induce enantioselectivity in the addition of the zinc reagent to prochiral carbonyls and imines. nih.govnumberanalytics.com This would provide direct access to optically active β-hydroxy esters and β-amino esters, which are valuable building blocks in pharmaceutical synthesis. Research efforts will likely target the design and screening of new, more effective chiral ligands, such as those based on amino alcohols or bis(oxazoline) (BOX) scaffolds, to be used in catalytic amounts with a zinc source like diethylzinc (B1219324) (Et₂Zn). theaic.orgnih.gov

Table 1: Potential Catalytic Systems for Asymmetric Reactions

| Catalyst/Ligand Type | Potential Substrate | Desired Outcome |

| Chiral Amino Alcohols | Aldehydes, Ketones | Enantioselective formation of β-hydroxy esters |

| Chiral Bis(oxazoline) (PyBOX) | Imines | Enantioselective formation of β-amino esters |

| Chiral N,N'-Dioxide Ligands | Aldehydes | High stereoselectivity in β-hydroxy ester synthesis numberanalytics.com |

| Samarium(II) Iodide (SmI₂) | Ketones | Alternative pathway with potentially different selectivity |

Exploration of New Reaction Scope and Substrate Classes

While classically used with aldehydes and ketones, the nucleophilic nature of this compound allows for its application with a wider range of electrophiles. Expanding the substrate scope is a key objective to increase the versatility of this reagent. numberanalytics.com

Future explorations are expected to include:

Reactions with Imines and Nitrones: The aza-Reformatsky reaction, involving the addition of the zinc enolate to imines or nitrones, is a powerful method for synthesizing β-amino esters. nih.gov Further research is needed to optimize conditions for this compound with a diverse range of imine substrates, including those that are less reactive or sterically hindered.

Coupling with Nitriles (Blaise Reaction): The addition of the organozinc reagent to nitriles, followed by hydrolysis, yields β-keto esters. wikipedia.org Investigating the scope and limitations of this transformation for this compound could provide a valuable synthetic route to important dicarbonyl compounds.

Reactions with Acid Chlorides and Other Acylating Agents: While Reformatsky enolates are generally less reactive than Grignard or organolithium reagents, their reaction with highly electrophilic partners like acid chlorides is feasible and could lead to the synthesis of β-keto esters. wikipedia.org

Table 2: Expanded Substrate Scope and Potential Products

| Substrate Class | Reaction Type | Potential Product |

| Imines/Nitrones | aza-Reformatsky | β-Amino Esters |

| Nitriles | Blaise Reaction | β-Keto Esters |

| Acid Chlorides | Acylation | β-Keto Esters |

| α,β-Unsaturated Carbonyls | Michael Addition | 1,5-Dicarbonyl Compounds |

Enhanced Understanding of Structure-Reactivity Relationships in Solution

The precise structure of organozinc reagents in solution, often existing as complex aggregates or in equilibrium between different forms (the Schlenk equilibrium), significantly influences their reactivity. nih.govwikipedia.org A more profound understanding of the solution-state behavior of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Key research directions include:

Advanced Spectroscopic Studies: The application of advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY) and detailed 1H and 13C NMR analysis in various solvents, can provide insights into the aggregation state and the nature of the species present in solution. uu.nl This knowledge can help explain solvent effects and the role of additives like lithium chloride, which are known to influence reactivity by breaking up aggregates. nih.gov

Mechanistic Investigations: Detailed kinetic studies and computational modeling can elucidate the reaction mechanisms with different electrophiles. Understanding the transition state structures, for instance, the classic six-membered chair-like transition state, can aid in explaining and predicting stereochemical outcomes. wikipedia.org The structure of Reformatsky reagents can be complex, with crystallographic studies of related compounds showing both O- and C-bound zinc in dimeric structures. wikipedia.org Investigating whether similar structures for this compound persist in solution is a key research question.

Sustainable Synthesis Approaches and Process Intensification

Modern organic chemistry places a strong emphasis on "green chemistry" principles, focusing on reducing waste, minimizing energy consumption, and improving safety. libretexts.org Applying these principles to the synthesis and application of this compound is a critical area for future development.

Promising avenues for research are:

Solvent-Free and Alternative Solvent Conditions: Reducing the reliance on volatile organic solvents is a primary goal. Research into performing reactions under solvent-free conditions or in more environmentally benign solvents (e.g., ionic liquids, deep eutectic solvents) is warranted. numberanalytics.com Microwave-assisted synthesis could also be explored to accelerate reactions and potentially reduce the need for solvents. numberanalytics.com

Flow Chemistry and Continuous Processing: The on-demand synthesis of organozinc reagents using continuous flow technology offers significant advantages in terms of safety, scalability, and reproducibility. nih.gov Generating this compound in a flow reactor and immediately telescoping it into a subsequent reaction minimizes the handling of this sensitive reagent and allows for precise control over reaction parameters. nih.govresearchgate.net This approach represents a key step towards process intensification, enabling safer and more efficient large-scale production. numberanalytics.com

Table 3: Comparison of Synthesis Methodologies

| Methodology | Advantages | Disadvantages |

| Traditional Batch Synthesis | Well-established, suitable for small-scale lab work | Potential for exotherms, handling of unstable reagent, scalability challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields numberanalytics.com | Specialized equipment required, scalability can be an issue |

| Continuous Flow Synthesis | Enhanced safety, precise control, easy scalability, on-demand generation nih.gov | Initial setup cost, potential for clogging with solids (e.g., zinc dust) |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(tert-Butoxy)-2-oxoethylzinc chloride with high purity?

Methodological Answer:

The synthesis typically involves transmetallation or direct insertion of zinc into a pre-formed organohalide precursor. A common approach is reacting tert-butoxy-substituted α-bromoacetate derivatives with activated zinc (e.g., Rieke zinc) under anhydrous conditions. Key steps include:

- Precursor Preparation : Synthesize 2-(tert-butoxy)-2-oxoethyl bromide via esterification of bromoacetic acid with tert-butanol, followed by purification via column chromatography .

- Zinc Activation : Use freshly activated zinc (e.g., via HCl etching) to enhance reactivity .

- Reaction Conditions : Conduct the reaction in dry THF or ether under inert atmosphere (argon/nitrogen) at −10°C to 0°C to minimize side reactions .

Validation : Monitor reaction progress via H NMR for disappearance of the bromide precursor (~δ 3.8 ppm for CHBr) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the tert-butoxy group (δ 1.2 ppm for C(CH)) and the zinc-bound CH (δ 2.5–3.0 ppm, split due to coupling with Zn) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the tetrahedral geometry around zinc and the coordination mode of the oxoethyl ligand. Use SHELX software for structure refinement .

- IR Spectroscopy : Validate the ester carbonyl (C=O stretch at ~1730 cm) and Zn–C bonds (450–500 cm) .

Advanced: How does the tert-butoxy group influence the reactivity of this organozinc reagent in cross-coupling reactions?

Methodological Answer:

The tert-butoxy group acts as an electron-withdrawing substituent, stabilizing the zinc center and modulating its electrophilicity. This impacts:

- Transmetallation Efficiency : Enhanced stability reduces premature decomposition, favoring selective coupling with aryl halides in Negishi reactions .

- Steric Effects : The bulky tert-butoxy group limits access to the zinc center, favoring reactions with less hindered substrates (e.g., primary alkyl halides over tertiary) .

Experimental Validation : Compare reaction yields using analogues (e.g., methoxy vs. tert-butoxy) under identical conditions .

Advanced: What are the optimal storage conditions to maintain the compound’s stability?

Methodological Answer:

- Temperature : Store at −20°C in flame-sealed ampules to prevent thermal degradation .

- Moisture Control : Use molecular sieves (3Å) in storage vials and handle in gloveboxes (<1 ppm O/HO) .

- Solvent Compatibility : Suspend in dry hexane or THF; avoid DMSO or DMF due to ligand displacement risks .

Advanced: How to resolve contradictions in reported reaction yields for its use in C–C bond formation?

Methodological Answer:

Discrepancies often arise from:

- Zinc Activation Methods : Mechanochemical activation (ball-milling) vs. chemical activation (HCl etching) can yield different surface reactivities .

- Substrate Purity : Trace moisture in aryl halides (common in early studies) leads to hydrolysis. Validate substrate purity via Karl Fischer titration .

Troubleshooting Protocol : Replicate reactions using rigorously dried reagents and standardized zinc activation .

Advanced: How to design kinetic studies to probe its reactivity in catalytic cycles?

Methodological Answer:

- Stopped-Flow NMR : Monitor transmetallation rates with palladium catalysts in real-time .

- Variable-Temperature Experiments : Measure activation parameters (ΔH‡, ΔS‡) via Eyring analysis using C NMR line-shape changes .

- Competition Experiments : Compare reaction rates with competing organozinc reagents (e.g., ethylzinc analogs) to quantify steric/electronic effects .

Advanced: What precautions are necessary when handling its extreme air/moisture sensitivity?

Methodological Answer:

- Glovebox Protocols : Conduct all manipulations in inert atmospheres with O/HO levels <0.1 ppm .

- Quenching Procedures : Use degassed methanol/isopropanol mixtures to safely decompose residual reagent .

- Leak Testing : Validate Schlenk line integrity via mercury bubbler tests before use .

Advanced: How does ligand exchange with other alkoxy groups affect its catalytic activity?

Methodological Answer:

- Comparative Studies : Synthesize analogs with methoxy, isopropoxy, or neopentoxy ligands and evaluate their performance in model reactions (e.g., Kumada coupling) .

- DFT Calculations : Use Gaussian or ORCA to model ligand dissociation energies and predict reactivity trends .

Advanced: What computational methods are suitable for modeling its reaction pathways?

Methodological Answer:

- DFT/MD Simulations : Optimize geometries at the B3LYP/6-311+G(d,p) level and simulate solvation effects with SMD models .

- NBO Analysis : Quantify charge distribution at the zinc center to predict nucleophilic attack sites .

- Thermodynamic Data : Reference NIST WebBook for enthalpy/entropy values of intermediates .

Advanced: How to troubleshoot low yields in large-scale syntheses?

Methodological Answer:

- Scale-Up Challenges : Aggregation of zinc particles reduces surface area. Use ultrasound-assisted synthesis to maintain dispersion .

- Byproduct Identification : Employ GC-MS or MALDI-TOF to detect zinc oxides or ester hydrolysis products .

- Catalyst Optimization : Introduce catalytic Cu(I) salts to accelerate transmetallation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.